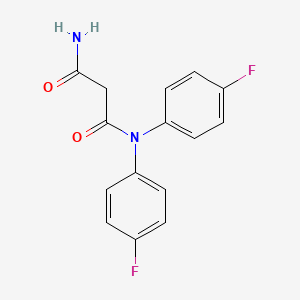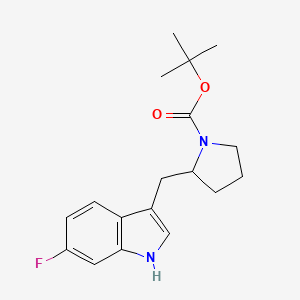
2-(6-Fluoro-1H-indol-3-ylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl (2S)-2-[(6-fluoro-1H-indol-3-yl)methyl]pyrrolidine-1-carboxylate is a complex organic compound that features a tert-butyl ester group, a pyrrolidine ring, and a fluoro-substituted indole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S)-2-[(6-fluoro-1H-indol-3-yl)methyl]pyrrolidine-1-carboxylate typically involves several key steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino acid derivative.
Introduction of the Indole Moiety: The 6-fluoro-1H-indole group is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Esterification: The tert-butyl ester group is introduced through an esterification reaction, typically using tert-butyl chloroformate and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.
Substitution: The fluoro group on the indole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Alcohol derivatives of the ester group.
Substitution: Various substituted indole derivatives.
科学的研究の応用
Chemistry
Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules.
Catalysis: It may be used in catalytic reactions due to its unique structure.
Biology
Biological Probes: The compound can be used as a probe to study biological processes involving indole derivatives.
Drug Development: Its structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Medicine
Pharmacological Studies: The compound can be used in pharmacological studies to understand its effects on various biological targets.
Therapeutic Agents: Potential development as a therapeutic agent for diseases where indole derivatives have shown efficacy.
Industry
Material Science: The compound may find applications in the development of new materials with specific properties.
Agriculture: Potential use in the development of agrochemicals.
作用機序
The mechanism of action of tert-butyl (2S)-2-[(6-fluoro-1H-indol-3-yl)methyl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The fluoro-substituted indole moiety can engage in hydrogen bonding and π-π interactions, while the pyrrolidine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target, leading to the desired biological effect.
類似化合物との比較
Similar Compounds
Tert-butyl (2S)-2-[(1H-indol-3-yl)methyl]pyrrolidine-1-carboxylate: Lacks the fluoro substitution, which may affect its binding affinity and biological activity.
Tert-butyl (2S)-2-[(6-chloro-1H-indol-3-yl)methyl]pyrrolidine-1-carboxylate: Contains a chloro group instead of a fluoro group, which can alter its reactivity and interactions.
Uniqueness
The presence of the fluoro group in tert-butyl (2S)-2-[(6-fluoro-1H-indol-3-yl)methyl]pyrrolidine-1-carboxylate imparts unique properties such as increased metabolic stability and altered electronic characteristics, making it distinct from its analogs.
特性
分子式 |
C18H23FN2O2 |
|---|---|
分子量 |
318.4 g/mol |
IUPAC名 |
tert-butyl 2-[(6-fluoro-1H-indol-3-yl)methyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C18H23FN2O2/c1-18(2,3)23-17(22)21-8-4-5-14(21)9-12-11-20-16-10-13(19)6-7-15(12)16/h6-7,10-11,14,20H,4-5,8-9H2,1-3H3 |
InChIキー |
RXWHAXJFYQCXLB-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCCC1CC2=CNC3=C2C=CC(=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(3R,7S,10R,11S,16R)-6-acetyl-8-acetyloxy-14-[5-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] 2-methylpropanoate](/img/structure/B14794194.png)
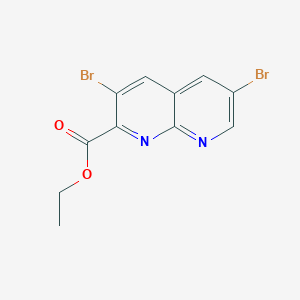
![2-amino-N-[(2,4-dichlorophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14794205.png)
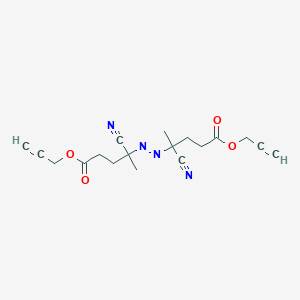
![tert-butyl N-[2-[(3-fluorophenyl)methoxy]cyclohexyl]carbamate](/img/structure/B14794217.png)
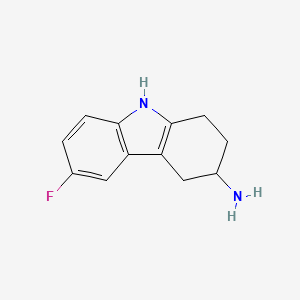
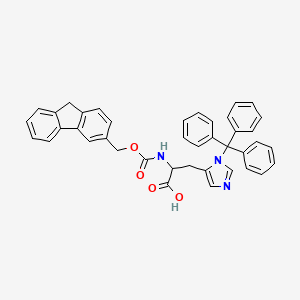
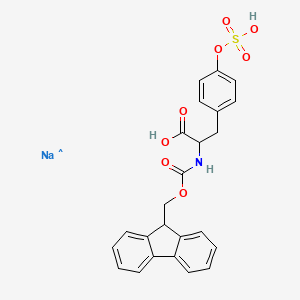

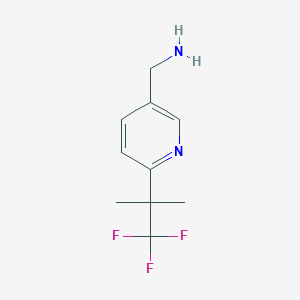
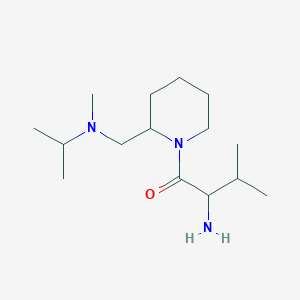
![Tert-butyl 3-[(3-fluorobenzoyl)amino]piperidine-1-carboxylate](/img/structure/B14794264.png)
